cis-Neratinib

Description

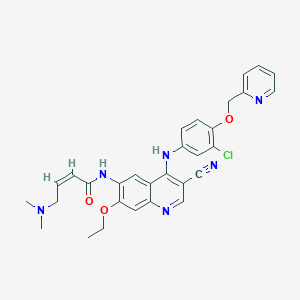

Structure

2D Structure

3D Structure

Properties

CAS No. |

2186660-79-5 |

|---|---|

Molecular Formula |

C30H29ClN6O3 |

Molecular Weight |

557.0 g/mol |

IUPAC Name |

(Z)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7- |

InChI Key |

JWNPDZNEKVCWMY-CLFYSBASSA-N |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C\CN(C)C |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |

Origin of Product |

United States |

Preclinical Pharmacodynamics and Molecular Mechanisms of Action of Neratinib

Irreversible Binding Kinetics and Specificity to HER Family Receptors

Neratinib's potent and sustained inhibitory effects are primarily attributed to its irreversible binding to specific HER family receptors. nerlynx-her2.com This covalent modification distinguishes it from reversible tyrosine kinase inhibitors. nih.gov

Neratinib (B1684480) covalently binds to specific cysteine residues within the ATP-binding pocket of the tyrosine kinase domain of HER1 (EGFR), HER2, and HER4. oaepublish.com This irreversible interaction occurs through the formation of a covalent adduct with Cys-773 in EGFR and the homologous Cys-805 in HER2. nih.govnih.gov This covalent bond formation ensures a prolonged and durable inhibition of receptor kinase activity. frontiersin.org The formation of this adduct has been confirmed in both recombinant HER2 cytoplasmic domains and intact BT474 cells. nih.gov

By forming a covalent bond within the ATP-binding pocket, neratinib effectively blocks the binding of adenosine (B11128) triphosphate (ATP). nih.govnih.gov This action prevents the autophosphorylation and activation of HER1, HER2, and HER4 receptors. oaepublish.com The inhibition of ATP-binding pocket activity disrupts the initiation of downstream signaling cascades. nih.gov Neratinib has demonstrated potent inhibitory activity against these receptors, with IC50 values of 92 nM, 59 nM, and 19 nM for EGFR, HER2, and HER4, respectively. frontiersin.org

Downstream Signal Transduction Pathway Inhibition in Preclinical Models

The irreversible inhibition of HER family receptors by neratinib leads to the suppression of key downstream signaling pathways that are frequently dysregulated in cancer. nih.govresearchgate.net

Neratinib effectively inhibits the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, which is critical for cell growth, proliferation, and survival. nih.govnih.gov In preclinical models, neratinib treatment has been shown to decrease the phosphorylation of Akt, a key component of this pathway. nih.govnih.gov The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently activated in various cancers, and its inhibition is a key therapeutic strategy. researchgate.netmdpi.com Studies have shown that aberrant activation of this pathway can contribute to resistance to other targeted therapies. nih.gov

Neratinib also modulates the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. nih.govfrontiersin.org Inhibition of HER family receptors by neratinib leads to a reduction in the phosphorylation of ERK, a downstream effector in this cascade. nih.govfrontiersin.org The RAS/RAF/MEK/ERK pathway is one of the most frequently activated signaling pathways in human cancers. researchgate.netnih.gov

| Downstream Signaling Pathway | Key Mediators | Effect of Neratinib |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Inhibition of phosphorylation, leading to decreased cell growth and survival. nih.govnih.gov |

| RAS/RAF/MEK/ERK (MAPK) | RAS, RAF, MEK, ERK | Inhibition of phosphorylation, resulting in reduced cell proliferation. nih.govnih.gov |

Cellular Effects Induced by Neratinib in in vitro Systems

In vitro studies using various cancer cell lines have demonstrated a range of cellular effects induced by neratinib, consistent with its mechanism of action. These effects include potent anti-proliferative activity and the induction of programmed cell death. nih.govnerlynxhcp.com

Neratinib has been shown to induce cell cycle arrest, primarily at the G1-S phase transition, which is associated with reduced levels of cyclin D1 and increased levels of p27. nih.gov Furthermore, neratinib treatment can lead to apoptosis, or programmed cell death, in cancer cells. nerlynxhcp.com In some contexts, neratinib has also been observed to induce ferroptosis, a form of iron-dependent cell death. frontiersin.orgresearchgate.net Additionally, preclinical studies have indicated that neratinib can inhibit cell migration. rcsi.com

The anti-proliferative activity of neratinib has been quantified in numerous cell lines, with half-maximal inhibitory concentration (IC50) values typically in the nanomolar range for HER2-positive cell lines. nih.govrcsi.com

| Cell Line | Cancer Type | HER2 Status | Cellular Effect | IC50 (nM) |

| H2170 | Non-Small Cell Lung Cancer | Amplified | Anti-proliferative | 4.7 nih.gov |

| Calu-3 | Non-Small Cell Lung Cancer | Amplified | Anti-proliferative | 16.5 nih.gov |

| H1781 | Non-Small Cell Lung Cancer | Mutant | Anti-proliferative | 13.6 nih.gov |

| BT474-T | Breast Cancer | Positive | Anti-proliferative | 5.4 ± 1.5 rcsi.com |

| SKBR3-T | Breast Cancer | Positive | Anti-proliferative | 4.2 ± 3.8 rcsi.com |

| HCC1954 | Breast Cancer | Positive | Apoptosis, Inhibition of Migration | - |

| TBCP-1 | Breast Cancer | Positive | Ferroptosis | - |

| SKBR3 | Breast Cancer | Positive | Inhibition of Proliferation | - |

Cell Cycle Progression Arrest (G1-S Phase)

Preclinical studies have consistently demonstrated that neratinib's inhibition of HER-family signaling culminates in the arrest of cell cycle progression, specifically at the G1 to S phase transition. wikipedia.orgresearchgate.net This effect is mediated by the modulation of key cell cycle regulatory proteins.

In HER2-expressing cancer cell lines, treatment with neratinib has been shown to cause a significant decrease in the expression of cyclin D1 and an increase in the level of the cyclin-dependent kinase inhibitor p27. nih.govchemicalbook.com Cyclin D1 is a critical protein for progression through the G1 phase, while p27 acts as a brake on this progression. The combined effect of reduced cyclin D1 and increased p27 leads to the observed G1 arrest. nih.gov

Studies in various cancer cell models have confirmed this mechanism. For instance, in HER2-dependent lung cancer cells (H2170, Calu-3, and H1781), treatment with 0.1 µM neratinib for 48 hours resulted in a notable increase in the percentage of cells in the G1 phase. nih.gov Similarly, in HER2/neu amplified carcinosarcoma cells, neratinib treatment led to a significant accumulation of cells in the G0/G1 phase. In acute myeloid leukemia (AML) cells, neratinib was also found to hinder the cell cycle at the G0/G1 phase. This G1-S phase blockade is a primary mechanism through which neratinib exerts its anti-proliferative effects. wikipedia.org

| Cancer Model | Key Molecular Change | Effect on Cell Cycle | Reference |

|---|---|---|---|

| HER2-expressing Cell Lines | Decrease in Cyclin D1 | G1-S Arrest | nih.gov |

| HER2-expressing Cell Lines | Increase in p27 | G1-S Arrest | nih.gov |

| HER2-dependent Lung Cancer Cells | Not Specified | Increased G1 phase population | nih.gov |

| HER2/neu amplified Carcinosarcoma | Not Specified | Significant buildup in G0/G1 phase | |

| Acute Myeloid Leukemia (HL-60) | Not Specified | Hindered cell cycle at G0/G1 phase |

Induction of Apoptotic Pathways

Beyond halting the cell cycle, neratinib actively induces programmed cell death, or apoptosis, in cancer cells. wikipedia.org The sustained inhibition of pro-survival signaling pathways, such as PI3K/Akt, shifts the cellular balance towards apoptosis. nih.govwikipedia.org

Evidence of neratinib-induced apoptosis is demonstrated by an increased sub-G1 population in cell cycle analysis and the detection of apoptotic markers like cleaved poly (ADP-ribose) polymerase (PARP). nih.govnih.gov In studies involving HER2-altered lung cancer cells, neratinib treatment led to a detectable increase in cleaved PARP, confirming the activation of the apoptotic cascade. nih.gov

Further investigation in gastric adenocarcinoma cells revealed that neratinib modulates the expression of multiple genes involved in apoptosis. Treatment resulted in a decreased messenger RNA (mRNA) level of several anti-apoptotic proteins, including survivin, XIAP, cIAP1, cIAP2, MCL1, BCL-2, and BCL-xL. Concurrently, neratinib increased the expression of pro-apoptotic genes such as PUMA and BAX. This dual action of downregulating survival proteins while upregulating death-promoting proteins effectively drives the cell towards apoptosis.

| Apoptotic Modulator | Effect of Neratinib | Functional Role | Reference |

|---|---|---|---|

| Survivin | Decreased mRNA | Anti-apoptotic | |

| XIAP, cIAP1, cIAP2 | Decreased mRNA | Anti-apoptotic | |

| MCL1, BCL-2, BCL-xL | Decreased mRNA | Anti-apoptotic | |

| PUMA, BAX | Increased mRNA | Pro-apoptotic | |

| Cleaved PARP | Increased Protein | Apoptosis Marker | nih.gov |

Impact on Cell Proliferation and Viability

The combined effects of cell cycle arrest and apoptosis induction result in a potent inhibition of cancer cell proliferation and a reduction in cell viability. nih.gov In vitro studies across a range of cancer types have established neratinib's efficacy in decreasing tumor cell growth. nih.gov

Neratinib demonstrates significant selectivity for HER2-overexpressing cell lines. In proliferation assays, HER2-amplified breast cancer cell lines such as SKBR3 and BT474 are inhibited by neratinib at low nanomolar concentrations. chemicalbook.com This potent anti-proliferative activity has also been observed in gastric adenocarcinoma cells and HER2-low breast cancer cell lines.

The half-maximal inhibitory concentration (IC50) values from these preclinical studies quantify neratinib's potency. For example, kinase assays revealed that neratinib inhibits HER2 and EGFR activity with IC50 values of 59 nM and 92 nM, respectively. chemicalbook.com In cell-based proliferation assays, the IC50 for HER2-overexpressing cell lines was even lower, in the range of 2-3 nM. chemicalbook.com

| Target/Cell Line | Assay Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| HER2 (ErbB2) | Kinase Assay | 59 | chemicalbook.com |

| EGFR (ErbB1) | Kinase Assay | 92 | chemicalbook.com |

| HER4 (ErbB4) | Kinase Assay | 19 | chemicalbook.com |

| SKBR3, BT474 (HER2+) | Proliferation Assay | 2-3 | chemicalbook.com |

| A431 (EGFR+) | Proliferation Assay | 81 | chemicalbook.com |

| Phospho-EGFR (BT-474 cells) | Cell-based Assay | 3 | ebi.ac.uk |

| Phospho-HER2 (BT-474 cells) | Cell-based Assay | 5 | ebi.ac.uk |

Molecular Crosstalk Interruption in Preclinical Cancer Models

A key aspect of neratinib's mechanism of action is its ability to interrupt complex signaling crosstalk between different receptor pathways, which often serve as mechanisms of treatment resistance.

Disruption of HER2-HER3 Dimerization

The heterodimer of HER2 and HER3 is considered the most potent signaling pair within the HER family for activating the PI3K/Akt pathway. wikipedia.org Unlike some other tyrosine kinase inhibitors, neratinib has been shown to effectively interfere with the dimerization of HER family members. Specifically, it can disrupt the formation of HER2-HER3 dimers. nih.gov This action is crucial because it prevents the transphosphorylation and subsequent activation of HER3 by HER2, thereby blocking a major signaling route for tumor cell proliferation and survival. wikipedia.org The irreversible nature of neratinib's binding to the inactive conformation of the HER2 kinase domain is thought to be key to its ability to prevent this critical dimerization event.

Inhibition of Ligand-Stimulated HER Receptor Activation

The HER pathway can be activated by the binding of various ligands, such as neuregulin (NRG1, also known as heregulin), to HER3 or EGFR, which then recruits HER2 as a dimerization partner. nih.gov Preclinical studies have shown that neratinib is effective at suppressing these ligand-stimulated HER dimers. nih.gov In one study, a synergistic proliferative effect was observed when the reversible inhibitor lapatinib (B449) was combined with the ligand neuregulin; however, this synergy was not seen with neratinib. Researchers postulated that the irreversible, covalent binding of neratinib locks the receptor in an inactive state that is not susceptible to this ligand-induced activation, providing a more complete and durable blockade of the pathway.

Mechanisms of HER2-Estrogen Receptor (ER) Crosstalk Inhibition in Preclinical Cancer Models

In hormone receptor-positive (HR+), HER2-positive breast cancer, there is significant bidirectional crosstalk between the HER2 and estrogen receptor (ER) signaling pathways. This crosstalk is a well-established mechanism of resistance to single-pathway targeted therapies. researchgate.net For example, blocking the ER pathway with endocrine therapy can lead to a compensatory upregulation and activation of the HER2 pathway, allowing cancer cells to survive and proliferate. researchgate.net

Preclinical models have demonstrated that neratinib can effectively inhibit this crosstalk. By providing a potent and sustained blockade of the HER2 pathway, neratinib prevents this escape mechanism. wikipedia.orgresearchgate.net Preclinical studies using xenograft models of HR+/HER2+ breast cancer unresponsive to endocrine therapy showed that a dual blockade strategy, combining neratinib with the ER downregulator fulvestrant, resulted in significant tumor growth inhibition and prolonged survival compared to either agent alone. This suggests that by simultaneously targeting both pathways, neratinib helps to overcome a key mechanism of therapeutic resistance. researchgate.net

Preclinical Efficacy Studies of Neratinib in Oncological Models

In Vitro Efficacy in Cancer Cell Lines

HER2-Overexpressing Cell Lines Responsiveness

Neratinib (B1684480) has shown potent activity against HER2-overexpressing cancer cell lines. Studies have demonstrated its effectiveness in both trastuzumab-sensitive and resistant models. For instance, in a panel of HER2-positive breast cancer cell lines, neratinib displayed high potency with IC50 values ranging from 1.2 to 170 nM. rcsi.com This efficacy extends to cell lines with acquired resistance to trastuzumab, where neratinib maintained nanomolar IC50 values. rcsi.com In HER2/neu amplified carcinosarcoma cell lines, neratinib was significantly more effective than in non-amplified lines, with a mean IC50 of 0.014µM compared to 0.164µM, respectively. nih.gov Similarly, in HER2-amplified epithelial ovarian carcinoma cell lines, neratinib demonstrated significantly higher efficacy compared to non-amplified lines (mean IC50: 0.010 µM vs. 0.076 µM). nih.gov

The cytotoxic effects of neratinib have been widely investigated, showing efficacy against HER2-amplified breast cancer cell lines, with significantly lower IC50 values compared to lapatinib (B449). mdpi.com Specifically, neratinib was more potent in both ER+/HER2+ and ER-negative/HER2+ cell lines. mdpi.com Protein-binding dye proliferation assays confirmed the selectivity of neratinib for HER2-overexpressing cell lines like SKBR3 and BT474, with low nanomolar IC50 values of 2–3 nM. mdpi.com

Table 1: In Vitro Efficacy of Neratinib in HER2-Overexpressing Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 2-3 | mdpi.com |

| BT474 | Breast Cancer | 2-3 | mdpi.com |

| 3T3/neu | Breast Cancer | 2-3 | mdpi.com |

| SARARK6 | Carcinosarcoma | 14 | nih.gov |

| SARARK9 | Carcinosarcoma | 14 | nih.gov |

| HCC1954 | Breast Cancer | 1.2 - 170 | rcsi.com |

| EFM192A | Breast Cancer | 1.2 - 170 | rcsi.com |

| JIMT-1 | Breast Cancer | 1.2 - 170 | rcsi.com |

HER2-Mutant Cell Lines Activity

Neratinib has also demonstrated efficacy against cancer cell lines harboring HER2 mutations. dovepress.com In preclinical models of HER2-mutant breast cancer, neratinib has shown antitumor activity. aacrjournals.org Studies on non-small cell lung cancer (NSCLC) cell lines with HER2 alterations, including mutations, have shown that neratinib exerts anti-proliferative effects. nih.gov For example, normal bronchial epithelial cells (BEAS-2B) engineered to overexpress various HER2 mutants were sensitive to neratinib. nih.gov

However, the development of acquired resistance to neratinib through secondary HER2 mutations has been observed. For instance, the HER2T798I "gatekeeper" mutation can confer resistance. nih.gov In cell lines, the expression of double mutations, such as HER2L869R/L755S or HER2L869R/T862A, has been shown to significantly increase the IC50 of neratinib compared to single mutant cell lines. aacrjournals.org Despite this, neratinib has shown effectiveness in tumors with co-occurring HER2 amplification and mutation, a scenario where standard therapies may fail. researchgate.net

EGFR-Amplified Cell Lines Sensitivity

As a pan-HER inhibitor, neratinib also targets EGFR. nih.gov In vitro studies have shown its efficacy in EGFR-amplified cell lines. For example, the EGFR-overexpressing epidermoid carcinoma cell line A431 exhibited a mean IC50 value of 81 nM for neratinib. mdpi.com In contrast, cell lines negative for HER2 and EGFR, such as 3T3, MDA-MB-435, and SW620, had significantly higher IC50 values of ≥690 nM. mdpi.com This indicates a selective sensitivity in cell lines with EGFR amplification.

Correlation with Baseline Receptor and Phosphorylated Receptor Levels

The response to neratinib in vitro has been correlated with the baseline levels of HER2 and phosphorylated HER2. dovepress.comnih.gov One study using a panel of cell lines demonstrated that sensitivity to neratinib was associated with these levels, but not with EGFR levels. dovepress.comnih.gov This suggests that the degree of HER2 expression and activation is a key determinant of neratinib's efficacy. Neratinib treatment leads to a decrease in the activation of downstream signaling pathways such as phosphatidylinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), and this activity against AKT and ERK could be correlated with its effectiveness. nih.gov

In Vivo Antitumor Activity in Xenograft and Allograft Models

Tumor Growth Inhibition in Mouse Xenograft Models

Neratinib has demonstrated significant in vivo antitumor activity in various xenograft models. In models overexpressing HER2, such as those using 3T3/neu and BT474 cells, neratinib significantly inhibited tumor growth. mdpi.com Similarly, in xenograft models of HER2-altered lung cancer cells (H2170, Calu-3, and H1781), neratinib treatment resulted in strong tumor growth inhibition. nih.govresearchgate.net

In a xenograft model of HER2-amplified carcinosarcoma, neratinib not only inhibited tumor growth but also prolonged the survival of the mice. nih.gov Likewise, in mice with HER2-amplified epithelial ovarian carcinoma xenografts, neratinib treatment led to prolonged survival. nih.gov Furthermore, in a patient-derived xenograft model from a tumor that had acquired a HER2 mutation after trastuzumab-based therapy, neratinib was effective where trastuzumab and lapatinib were not. researchgate.net

The combination of neratinib with other agents, such as dasatinib (B193332), has also shown enhanced anti-tumor effects in vivo. In an HCC1954 xenograft model, the combination of neratinib and dasatinib had a prolonged anti-tumor effect compared to either drug alone. rcsi.comrcsi.com

Table 2: In Vivo Efficacy of Neratinib in Xenograft Models

| Xenograft Model | Cancer Type | Outcome | Reference |

| 3T3/neu | Breast Cancer | Significant tumor growth inhibition | mdpi.com |

| BT474 | Breast Cancer | Significant tumor growth inhibition | mdpi.com |

| SKOV-3 | Ovarian Cancer | Significant tumor growth inhibition | mdpi.com |

| A431 | Epidermoid Carcinoma | Significant tumor growth inhibition | mdpi.com |

| H2170 | Lung Cancer | Strong tumor growth inhibition | nih.govresearchgate.net |

| Calu-3 | Lung Cancer | Strong tumor growth inhibition | nih.govresearchgate.net |

| H1781 | Lung Cancer | Strong tumor growth inhibition | nih.govresearchgate.net |

| HER2-amplified Carcinosarcoma | Carcinosarcoma | Tumor growth inhibition, prolonged survival | nih.gov |

| HER2-amplified Ovarian Carcinoma | Ovarian Cancer | Prolonged survival | nih.gov |

| Patient-Derived (HER2 amplified/mutant) | Breast Cancer | Tumor sensitivity | researchgate.net |

| HCC1954 | Breast Cancer | Enhanced anti-tumor effect (with dasatinib) | rcsi.comrcsi.com |

Impact on Tumor Regression and Volume

Preclinical studies have consistently shown that neratinib can lead to tumor regression and a reduction in tumor volume across different cancer models. In xenograft models of HER2-overexpressing breast cancer, such as those using BT474 cells, neratinib treatment resulted in significant tumor growth inhibition. oncotarget.commdpi.com For instance, in a BT474 xenograft model, combination treatment with neratinib and trastuzumab resulted in the greatest tumor inhibition compared to either agent alone. oncotarget.com Similarly, in patient-derived xenograft (PDX) models of HER2-positive breast cancer, neratinib, particularly in combination with other agents like palbociclib (B1678290), significantly reduced tumor volume. researchgate.net Studies on HER2-altered non-small-cell lung cancer (NSCLC) xenografts also demonstrated a strong tumor growth inhibitory effect with neratinib treatment. spandidos-publications.com In HER2-amplified carcinosarcoma xenografts, neratinib not only inhibited tumor growth but also prolonged the survival of the mice. nih.gov

Interactive Table: Effect of Neratinib on Tumor Volume in Preclinical Models

| Model Type | Cancer Type | Treatment | Outcome | Citation |

|---|---|---|---|---|

| Cell Line Xenograft (BT474) | HER2+ Breast Cancer | Neratinib + Trastuzumab | Greatest tumor inhibition | oncotarget.com |

| Patient-Derived Xenograft (PDX) | HER2+ Breast Cancer | Neratinib + Palbociclib | Significant tumor volume reduction | researchgate.net |

| Cell Line Xenograft (H2170, Calu-3, H1781) | HER2-altered NSCLC | Neratinib | Strong tumor growth inhibitory effect | spandidos-publications.com |

| Cell Line Xenograft (SARARK6/9) | HER2-amplified Carcinosarcoma | Neratinib | Tumor growth inhibition and prolonged survival | nih.gov |

Evaluation in HER2-Positive and EGFR-Expressing Tumor Xenografts

Neratinib has shown potent activity in preclinical models characterized by HER2 overexpression or EGFR expression. In HER2-positive models, such as the 3T3/neu and BT474 breast cancer xenografts, neratinib significantly inhibited tumor growth. mdpi.com Its efficacy is correlated with the levels of HER2 and phosphorylated HER2. oncotarget.com In fact, neratinib is generally more effective in HER2-positive breast cancers compared to other subtypes. nih.gov

The compound has also demonstrated efficacy in tumor xenografts expressing EGFR. In models such as SKOV-3 (ovarian cancer) and A431 (epidermoid carcinoma), which overexpress EGFR, neratinib dose-dependently inhibited tumor growth. mdpi.commdpi.com Specifically, it led to approximately 30-60% tumor growth inhibition in SKOV-3 xenografts and 32-44% in A431 xenografts. mdpi.com However, the reduction in tumor growth in EGFR-dependent models was noted to be less pronounced than in HER2-dependent tumors at similar doses. nih.gov

Interactive Table: Efficacy of Neratinib in HER2+ and EGFR-Expressing Xenografts

| Xenograft Model | Key Receptor Expressed | Cancer Type | Outcome | Citation |

|---|---|---|---|---|

| 3T3/neu | HER2 | Breast Cancer | Significant tumor growth inhibition | mdpi.com |

| BT474 | HER2 | Breast Cancer | Significant tumor growth inhibition | mdpi.commdpi.com |

| SKOV-3 | EGFR | Ovarian Cancer | Dose-dependent tumor growth inhibition (~30-60%) | mdpi.com |

| A431 | EGFR | Epidermoid Carcinoma | Dose-dependent tumor growth inhibition (~32-44%) | mdpi.commdpi.com |

Synergistic Preclinical Combination Strategies

To enhance the therapeutic efficacy of neratinib, various preclinical studies have explored its combination with other anticancer agents. These investigations have revealed synergistic or additive effects, providing a strong rationale for combination therapies in clinical settings.

Combination with HER2-Targeted Antibodies (e.g., Trastuzumab, T-DM1) in Preclinical Models

The combination of neratinib with HER2-targeted antibodies has been extensively studied. In HER2-positive breast cancer cell lines and xenograft models, combining neratinib with trastuzumab resulted in a greater growth inhibitory effect than either drug alone. oncotarget.comnih.gov This combination was effective even in models with acquired resistance to trastuzumab. oncotarget.comnih.gov In a BT474 xenograft model, the combination of neratinib and trastuzumab led to superior tumor inhibition. oncotarget.com Further studies in HER2-positive in vivo models showed that the combination of neratinib and trastuzumab was superior to pertuzumab plus trastuzumab in achieving faster and more complete tumor regression. aacrjournals.org

Preclinical evaluation of neratinib in combination with ado-trastuzumab emtansine (T-DM1) has also yielded promising results. In patient-derived xenograft (PDX) models of HER2-positive breast cancer brain metastases, the combination of neratinib and T-DM1 significantly reduced tumor growth compared to either agent alone, particularly at earlier time points. aacrjournals.orgresearchgate.netpumabiotechnology.comnih.gov Mechanistically, neratinib has been shown to increase the uptake and internalization of T-DM1 and trastuzumab in cancer cells. biorxiv.org

Novel Combinations with Other Molecularly Targeted Agents (e.g., Metformin) in Preclinical Models

Emerging preclinical evidence suggests that combining neratinib with other molecularly targeted agents can be an effective strategy. One such novel combination is with metformin (B114582), an IGF-1R inhibitor. In HER2-positive breast cancer cells, the combination of neratinib and metformin resulted in a significant reduction in cell viability and exhibited a synergistic effect. nih.govresearchgate.net This combination is thought to target multiple pathways involved in cancer progression. nih.gov Preclinical and clinical evidence also suggests that metformin can enhance the efficacy of other targeted therapies. nih.gov

Overcoming Multidrug Resistance in Preclinical Models

A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1). dovepress.com Preclinical studies have indicated that neratinib can help overcome MDR. It has been shown to reverse ABCB1-mediated chemoresistance. dovepress.com In cancer cell lines that overexpress ABCB1, neratinib significantly enhanced the sensitivity to ABCB1 substrate drugs. nih.gov

In a nude mouse xenograft model using multidrug-resistant KBv200 cells, neratinib in combination with paclitaxel (B517696) led to significant tumor growth inhibition, whereas paclitaxel or neratinib alone had no significant effect. nih.gov This suggests that neratinib can reverse paclitaxel resistance in vivo. The mechanism behind this is believed to be the inhibition of the transport function of ABCB1 by neratinib. nih.gov

Reversal of ABCB1-Mediated Chemotherapeutic Drug Resistance in in vitro and in vivo Models

Preclinical studies have consistently shown that Neratinib can effectively reverse ABCB1-mediated multidrug resistance. nih.govcapes.gov.br This has been observed in both laboratory cell lines (in vitro) and in animal models (in vivo). toku-e.com

In in vitro settings, Neratinib has been shown to significantly enhance the sensitivity of cancer cells that overexpress ABCB1 to various chemotherapeutic drugs that are substrates of this transporter. nih.govnih.gov For instance, in human breast carcinoma (MCF-7), human oral epidermoid carcinoma (KB), and human leukemia (HL60) cell lines, as well as their ABCB1-overexpressing counterparts, Neratinib markedly increased the cytotoxic effects of these anticancer drugs. toku-e.com However, it did not significantly alter the effectiveness of drugs like cisplatin, which are not substrates for ABCB1. nih.gov

The efficacy of Neratinib in reversing ABCB1-mediated resistance has also been demonstrated in living organisms. toku-e.com In nude mice bearing xenografts of ABCB1-overexpressing human oral epidermoid carcinoma cells (KBv200), co-administration of Neratinib with paclitaxel, an ABCB1 substrate, led to a significant inhibition of tumor growth compared to treatment with paclitaxel alone. toku-e.comnih.gov These findings underscore the potential of Neratinib to overcome drug resistance in a more complex biological environment.

Furthermore, ex vivo studies using primary leukemia blasts from patients, which overexpressed ABCB1, showed that Neratinib could enhance the effectiveness of chemotherapeutic agents in inhibiting the growth of these cancer cells. nih.govcapes.gov.br

Impact on Drug Accumulation in ABCB1-Overexpressing Cells

A key mechanism by which Neratinib reverses multidrug resistance is by increasing the intracellular accumulation of chemotherapeutic drugs in cancer cells that overexpress the ABCB1 transporter. nih.govnih.gov The ABCB1 protein functions as an efflux pump, actively removing cytotoxic drugs from the cell, thereby reducing their therapeutic concentration. oncotarget.comscielo.br

Studies have demonstrated that Neratinib can inhibit this efflux function. researchgate.net In ABCB1-overexpressing cell lines, treatment with Neratinib led to a significant increase in the intracellular levels of doxorubicin (B1662922) and rhodamine 123, both of which are known substrates of ABCB1. nih.govnih.gov This effect was observed in a concentration-dependent manner. nih.gov

Similarly, in primary leukemia blasts from patients that exhibited ABCB1 overexpression, Neratinib was shown to increase the intracellular accumulation of rhodamine 123. nih.govcapes.gov.br By preventing the efflux of these agents, Neratinib effectively restores their cytotoxic potential within the cancer cells. This action appears to be a direct inhibition of the transporter's function, as Neratinib did not affect the expression levels of ABCB1 at the mRNA or protein level. nih.govresearchgate.net

Modulation of ABCB1 ATPase Activity

The function of the ABCB1 transporter is intrinsically linked to its ATPase activity, which provides the energy for drug efflux. scielo.br Neratinib has been found to directly interact with and modulate the ATPase activity of ABCB1. nih.gov

Interestingly, the effect of Neratinib on ABCB1 ATPase activity is concentration-dependent. At lower concentrations, Neratinib was observed to stimulate the ATPase activity of ABCB1. nih.govnih.gov Conversely, at higher concentrations, it inhibited this activity. nih.govnih.gov This dual effect suggests a complex interaction with the transporter.

Mechanisms of Acquired Resistance to Neratinib in Preclinical Settings

Emergence of Secondary HER2 Kinase Domain Mutations

One of the most consistently observed mechanisms of acquired resistance to neratinib (B1684480) in preclinical models is the emergence of additional mutations in the ERBB2 gene, which encodes the HER2 receptor. nih.gov These secondary mutations can either directly interfere with drug binding or further enhance the kinase activity of the receptor, overcoming the inhibitory threshold of neratinib. biorxiv.orgresearchgate.net

Gatekeeper mutations occur at a critical residue within the ATP-binding pocket of the kinase domain. The HER2 T798I mutation, which is analogous to the T790M mutation in EGFR that confers resistance to first-generation EGFR inhibitors, is a recurrent mutation found upon clinical progression after neratinib treatment. oaepublish.comnih.gov The threonine at position 798 is crucial for neratinib binding. nih.govresearchgate.net

Preclinical studies have demonstrated that the substitution of this threonine with a bulkier isoleucine residue (T798I) results in a steric clash that reduces the binding affinity of neratinib. nih.govresearchgate.net This steric hindrance directly impairs the drug's ability to inhibit the receptor's function. In cellular models, the introduction of the T798I mutation confers a significant growth advantage to cancer cells in the presence of neratinib. nih.gov For instance, in MCF10A breast epithelial cells engineered to express an activating HER2 mutation (L869R), the addition of the T798I gatekeeper mutation markedly decreased sensitivity to neratinib, as shown by a significant increase in the IC50 value. nih.gov While the T798I mutation on its own is not a driver of oncogenesis, it emerges as a result of therapeutic pressure from neratinib. nih.gov

| Cell Line Model | HER2 Mutation Status | Neratinib IC50 (nM) |

|---|---|---|

| MCF10A | L869R | 23.9 |

| MCF10A | L869R / T798I | 154.0 |

Interestingly, preclinical work suggests this resistance may be overcome by other irreversible HER2 inhibitors like afatinib (B358) and the osimertinib (B560133) metabolite AZ5104, which were shown to suppress signaling and growth in cells expressing the HER2 T798I mutation. nih.govresearchgate.net

Beyond the canonical gatekeeper residue, a variety of other secondary mutations in the HER2 kinase domain have been identified in preclinical and clinical settings following neratinib therapy. nih.gov These non-canonical mutations also contribute to resistance by enhancing HER2 activation or impairing neratinib binding. aacrjournals.org

T862A: The threonine at position 862 forms a hydrogen bond with neratinib. nih.govresearchgate.net Computational modeling and molecular dynamics simulations show that the T862A mutation abrogates this critical interaction, reducing the binding affinity of the drug. researchgate.net

L755S: This mutation, located in the kinase domain, has been shown to promote resistance to HER2 tyrosine kinase inhibitors (TKIs). aacrjournals.org The expression of L755S mutant HER2 in preclinical models was sufficient to reduce sensitivity to agents like trastuzumab and lapatinib (B449). aacrjournals.org While neratinib can overcome resistance mediated by L755S in some contexts, the acquisition of this mutation on top of another primary mutation can contribute to reduced neratinib sensitivity. nih.govaacrjournals.org Structural modeling suggests the L755S mutation stabilizes the active state of the HER2/HER3 heterodimer, leading to hyperactivation of downstream signaling. nih.gov

S310F, D769Y, D769H: These mutations have also been detected in circulating tumor DNA from patients who developed resistance to neratinib-based regimens. nih.gov Preclinical functional studies on some of these mutations, such as D769Y, have been conducted in patient-derived xenograft models where they were associated with reduced sensitivity to standard HER2-targeted agents, though neratinib retained some activity. aacrjournals.org

The emergence of these secondary mutations highlights the dependency of these tumors on the HER2 signaling pathway even as they develop resistance. oaepublish.com

| Mutation | Location | Observed Preclinical Effect | Mechanism of Resistance |

|---|---|---|---|

| T862A | Kinase Domain | Promotes resistance to HER2 TKIs. aacrjournals.org | Impairs neratinib binding by abrogating a key hydrogen bond interaction. researchgate.net |

| L755S | Kinase Domain | Promotes resistance to HER2 TKIs. aacrjournals.org In some models, can limit sensitivity to neratinib. aacrjournals.org | Enhances HER2 activation and stabilizes the active receptor conformation. nih.govaacrjournals.org |

| S310F | Extracellular Domain | Frequently acquired after neratinib therapy in patients. nih.gov | Contributes to hyperactivation of HER2 signaling. nih.govresearchgate.net |

| D769Y | Kinase Domain | Acquired after neratinib therapy. nih.gov Associated with reduced sensitivity to other HER2 agents in PDX models. aacrjournals.org | Likely enhances kinase activity. aacrjournals.org |

| D769H | Kinase Domain | Detected in patients with acquired resistance to neratinib. nih.gov | Presumed to alter kinase function or drug interaction. |

A common functional outcome of acquiring secondary HER2 mutations, both gatekeeper and non-canonical, is the hyperactivation of the HER2 receptor and its downstream signaling pathways. biorxiv.orgnih.gov Cells expressing double HER2 mutations exhibit enhanced signaling compared to those with a single activating mutation. aacrjournals.org This creates a higher threshold of HER2 kinase activation that must be overcome, requiring a greater concentration of the TKI to achieve inhibition. biorxiv.org

This enhanced signaling output is primarily channeled through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. biorxiv.orgaacrjournals.org The hyperactivation of these cascades can render neratinib less effective, as the drug is unable to sufficiently suppress the potent downstream oncogenic signals. researchgate.net This suggests that even as resistance emerges through on-target mutations, the cancer cells remain addicted to the HER2 pathway, albeit a hyperactivated version of it. oaepublish.com

Bypass Signaling Pathway Activation

In addition to on-target alterations, cancer cells can develop resistance to neratinib by activating alternative signaling pathways that bypass the need for HER2. This allows the cell to maintain proliferation and survival signals even when the primary target, HER2, is inhibited.

Preclinical models have revealed a particular dependence on the MEK/ERK signaling pathway in the context of acquired resistance driven by secondary HER2 mutations. aacrjournals.org Cells engineered to express double HER2 mutations show markedly enhanced MEK/ERK signaling. biorxiv.org While these cells are resistant to neratinib alone, their viability becomes exquisitely sensitive to the combined inhibition of HER2 and MEK. biorxiv.orgaacrjournals.org This suggests that the hyperactivated HER2 signal in these double-mutant cells is critically funneled through the MEK/ERK cascade. The combination of neratinib with a MEK inhibitor like trametinib (B1684009) has shown synergistic anti-tumor effects in preclinical models, providing a clear rationale for overcoming this form of resistance. nih.gov

Another potential bypass mechanism involves the activation of other HER family receptors through the release of their ligands. The proteases ADAM10 and ADAM17 (A Disintegrin and Metalloproteinase) are known to cleave and release (shed) HER ligands, such as heregulin (neuregulin-1), from the cell surface. oncotarget.comnih.gov This free ligand can then bind to and activate other HER receptors, like HER3, which in turn can partner with and activate HER2, sustaining downstream signaling. oncotarget.com

While this mechanism is well-established for resistance to the antibody trastuzumab, evidence suggests it may also be relevant for TKI resistance. nih.govaacrjournals.org Preclinical studies have shown that treatment with trastuzumab can upregulate ADAM10 and ADAM17 levels, leading to increased ligand shedding and subsequent resistance. nih.govaacrjournals.org In models of moderate HER2-expressing breast cancer, the response to both trastuzumab and neratinib correlated with the basal expression of ADAM17. aacrjournals.org Combining trastuzumab with an irreversible pan-HER inhibitor like neratinib was shown to be more effective than either agent alone in these cell lines. aacrjournals.org This suggests that ADAM-mediated ligand shedding could create a bypass signal that reactivates the HER pathway, potentially contributing to neratinib resistance, and that this could be countered by the broader inhibition profile of neratinib. aacrjournals.org

Preclinical Models for Studying Acquired Resistance

To investigate the mechanisms of acquired resistance to cis-Neratinib, researchers have developed various preclinical models that mimic the clinical scenario of tumors becoming refractory to treatment over time. These models are instrumental in identifying resistance pathways and testing the efficacy of new therapeutic approaches.

A fundamental approach to studying drug resistance is the generation of resistant cancer cell lines through continuous exposure to the drug in vitro. Several studies have successfully developed this compound-resistant HER2-positive breast cancer cell lines. For instance, by chronically exposing HER2+, ER- HCC1569 cells to 150 nM this compound for six months, the HCC1569-N resistant cell line was generated. Similarly, the BT474-N cell line was developed by treating HER2+, ER+ BT474 cells with escalating doses of this compound (5-80 nM) over a six-month period. nih.gov

These resistant cell lines exhibit a significantly reduced sensitivity to this compound. The HCC1569-N and BT474-N cell lines demonstrated a 50.3-fold and 105-fold increase in this compound resistance, respectively. nih.gov Furthermore, these models often display cross-resistance to other HER2-targeted tyrosine kinase inhibitors (TKIs), such as lapatinib. nih.gov The development of such cell lines provides a valuable tool for dissecting the molecular alterations that drive resistance.

| Parental Cell Line | Resistant Cell Line | Fold Increase in Neratinib Resistance | Cross-Resistance Noted |

|---|---|---|---|

| HCC1569 | HCC1569-N | 50.3-fold | Lapatinib |

| BT474 | BT474-N | 105-fold | Lapatinib, Trastuzumab |

Patient-derived xenograft (PDX) models, created by implanting tumor tissue from a patient into an immunodeficient mouse, are considered to be more clinically relevant models as they better recapitulate the heterogeneity and microenvironment of human tumors. nih.gov PDX models have been instrumental in studying acquired resistance to this compound. researchgate.net

These models have been used to confirm findings from cell line studies and to explore novel resistance mechanisms. For example, hyperactivation of the mTOR signaling pathway has been identified as an actionable mechanism of acquired resistance to this compound in HER2-mutant PDX models. researchgate.net PDX models derived from patients who have developed resistance to HER2-targeted therapies can be used to test the efficacy of new drugs and combination strategies in a setting that closely mirrors the patient's tumor. nih.gov

Strategies to Overcome Acquired Resistance in Preclinical Studies

The insights gained from preclinical models of this compound resistance have paved the way for the development of several strategies to overcome or circumvent this challenge. These strategies primarily focus on the development of next-generation inhibitors and the use of combination therapies to target escape pathways.

One approach to overcoming resistance is the development of new HER2 TKIs that can effectively inhibit the molecular targets in resistant tumors. Preclinical studies have identified next-generation TKIs with promising activity against this compound-resistant models.

Poziotinib (B1662824) has shown potent activity in preclinical models of HER2-mutant cancers, including those with exon 20 insertion mutations that can be resistant to other HER2 TKIs. onclive.com In HER2-mutant cell lines, poziotinib has demonstrated a lower average half-maximal inhibitory concentration (IC50) compared to this compound, suggesting greater potency. onclive.com For example, in MCF-10A breast epithelial cells engineered to express HER2 mutations, poziotinib was found to be more sensitive than neratinib. onclive.com

Tucatinib (B611992) is another next-generation TKI that has shown promise in preclinical models. It has demonstrated the ability to induce regressions in PDX models harboring the HER2-L755S mutation, which is associated with resistance to other HER2 inhibitors. aacrjournals.org In preclinical studies, tucatinib has shown increased activity in intracranial HER2-positive cancer models compared to lapatinib or this compound. biorxiv.org

| Next-Generation TKI | Preclinical Model | Key Finding |

|---|---|---|

| Poziotinib | HER2 exon 20 mutant cell lines | Demonstrated a lower average IC50 than neratinib, indicating greater potency. onclive.com |

| Tucatinib | HER2-L755S mutant PDX models | Induced tumor regressions in models with a known resistance mutation. aacrjournals.org |

When cancer cells develop resistance to a targeted therapy like this compound, they often do so by activating alternative or "compensatory" signaling pathways to maintain their growth and survival. A key strategy to overcome this is to use combination therapies that simultaneously block both the primary target and the compensatory pathway.

Preclinical studies have shown that combining this compound with inhibitors of the downstream MAPK signaling pathway, such as MEK inhibitors, can be an effective strategy. nih.gov In HER2-positive cancer models, the combination of this compound with the MEK inhibitor trametinib has been shown to be synergistic. nih.gov In vivo studies using HER2-positive PDX models demonstrated that the combination of this compound and trametinib led to a 100% increase in median event-free survival in 60% of the models tested. nih.gov This suggests that blocking the MEK pathway can prevent or overcome the resistance mechanisms that emerge in response to HER2 inhibition by this compound.

Recent preclinical research has indicated that many anticancer drugs, including EGFR inhibitors like this compound, can induce protein damage within cancer cells as an early event. nih.gov This triggers a "protein damage response" (PDR) where the cell attempts to recognize and clear the damaged proteins, often through the proteasome system. nih.gov

It is hypothesized that cancer cells can acquire drug resistance by enhancing their ability to clear these damaged proteins, thereby mitigating the toxic effects of the drug. nih.gov This suggests that modulating the PDR could be a viable strategy to overcome drug resistance. Preclinical studies on broad drug resistance mechanisms have shown that inhibiting the proteasome, for instance with a proteasome inhibitor, can lead to an accumulation of damaged proteins and reverse multidrug resistance. Therefore, in the context of this compound, a preclinical strategy to overcome acquired resistance could involve combining this compound with a proteasome inhibitor to prevent the clearance of drug-induced damaged proteins and enhance cancer cell death.

Structure Activity Relationship Sar Studies and Rational Design of Neratinib Analogues

Identification of Key Pharmacophoric Features for Pan-HER Inhibition

Neratinib's effectiveness as a pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4, is attributed to specific structural components that interact with the kinase domain of these receptors. nih.govtandfonline.com

The quinoline (B57606) core of neratinib (B1684480) is a fundamental scaffold for its inhibitory activity. researchgate.netfrontiersin.org This structural element is designed to fit into the ATP-binding pocket of the HER family kinases. researchgate.net The nitrogen atom within the quinoline ring forms a critical hydrogen bond with the hinge region of the kinase domain, an interaction analogous to that observed with aniline-quinazoline based inhibitors. researchgate.net This interaction helps to anchor the inhibitor in the active site, providing a stable platform for the rest of the molecule to exert its inhibitory effects. The quinoline scaffold itself is a privileged structure in the design of kinase inhibitors and has been incorporated into numerous anti-cancer agents. nih.govrsc.org

The 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold is a hallmark of a class of irreversible HER kinase inhibitors, including neratinib. nih.govacs.org This scaffold was rationally designed to enhance the potency and oral activity of the inhibitors. nih.gov The substituents at the 6 and 7 positions of the quinoline ring, along with the 4-anilino group, play a significant role in optimizing the binding affinity and selectivity of the compound.

Specifically, neratinib features a lipophilic chlorine atom at the meta-position of the aniline (B41778) ring and a lipophilic 2-pyridinylmethyl moiety at the para-position. tandfonline.com These substitutions are thought to enhance its activity against HER2. tandfonline.com The development of this scaffold involved the synthesis and evaluation of numerous derivatives to identify the optimal combination of substituents for potent and irreversible inhibition of both EGFR and HER2. nih.govacs.org

Impact of Irreversible Binding Moiety on Potency and Selectivity

A key feature of neratinib's design is its ability to form an irreversible covalent bond with its target kinases, which contributes significantly to its high potency. tandfonline.comtheoncologypharmacist.com

Neratinib incorporates an acrylamide (B121943) group, which functions as a Michael acceptor. frontiersin.orgnih.govnih.gov This electrophilic "warhead" is strategically positioned to react with a nucleophilic cysteine residue within the ATP-binding pocket of the HER receptors. nih.govnsf.gov The alkene component of the acrylamide moiety undergoes a Michael addition reaction with the thiol group of the cysteine, forming a stable covalent bond. nih.gov The reactivity of the acrylamide can be modulated by substituents, and a range of acrylates and acrylamides have been studied to optimize this reaction for potent and selective inhibition. nsf.gov The use of an acrylamide warhead is a common strategy in the design of targeted covalent inhibitors, as it is weakly electrophilic and generally requires close proximity to the target cysteine to react, which helps to minimize off-target reactions. nih.gov

The irreversible binding of neratinib is highly specific to a conserved cysteine residue present in the ATP-binding site of EGFR (Cys797), HER2 (Cys805), and HER4. tandfonline.comresearchgate.net The formation of this covalent bond is a two-step process: an initial non-covalent binding event positions the inhibitor correctly within the active site, followed by the covalent reaction between the acrylamide warhead and the cysteine thiol. nih.gov This irreversible interaction leads to a prolonged duration of action and enhanced potency compared to reversible inhibitors. researchgate.net The specificity for this particular cysteine residue across the HER family is what confers neratinib its pan-HER inhibitory profile. tandfonline.com

Design Principles for Enhanced Target Affinity and Reduced Off-Target Effects

The rational design of neratinib analogues aims to improve upon the existing profile of the drug by enhancing its affinity for the intended HER targets while minimizing interactions with other kinases, which can lead to off-target effects. One strategy being explored is the control of the dihedral angle of the diarylamine bond in neratinib. foragerone.com By "tuning" this angle to match the preferred binding conformation of HER2, it may be possible to create analogues with significantly improved selectivity, thereby reducing off-target side effects. foragerone.com

Another approach involves modifying the scaffold to optimize interactions within the ATP binding pocket. For instance, the introduction of different substituents on the quinoline and aniline rings can influence the compound's electronic properties and steric fit, leading to altered affinity and selectivity profiles. nih.govnih.gov Computational methods, such as structure-based drug design and pharmacophore modeling, are valuable tools in this process, allowing for the virtual screening and rational design of new analogues with predicted improvements in efficacy and safety. frontiersin.org The overarching goal is to develop inhibitors that are not only potent against their intended targets but also possess a high degree of selectivity, leading to a better therapeutic window.

Modifications Influencing HER2 Selectivity over Other Kinases

The development of cis-Neratinib (HKI-272) arose from the modification of earlier quinazoline-based kinase inhibitors, with specific structural changes designed to enhance its activity against the human epidermal growth factor receptor 2 (HER2). Neratinib was developed as a modification of EKB-569 (pelitinib), an irreversible inhibitor of the epidermal growth factor receptor (EGFR). dovepress.com The rational design strategy focused on altering the 4-anilinoquinoline core to improve its interaction with the HER2 kinase domain.

Key structural modifications that distinguish neratinib from its predecessors include the introduction of a lipophilic 2-pyridinylmethyl moiety at the para-position of the aniline ring and a lipophilic chlorine atom at the meta-position. dovepress.com These additions were theorized to improve the compound's activity against HER2. dovepress.com Despite these HER2-focused modifications, the mechanism of action—irreversible binding to a conserved cysteine residue in the ATP binding pocket (Cys-805 in HER2 and Cys-773 in EGFR)—means that neratinib retains potent activity against other HER family members, making it a pan-HER inhibitor. dovepress.com Neratinib inhibits EGFR, HER2, and HER4. dovepress.comoncologynewscentral.com

In vitro kinase assays demonstrate that while neratinib is a potent inhibitor of both HER2 and EGFR, it shows slightly greater potency for HER2. This selectivity is modest, as reflected in the half-maximal inhibitory concentration (IC₅₀) values. Neratinib did not show significant inhibition against serine-threonine kinases like Akt and was substantially less effective against other tyrosine kinases such as c-met and Src when compared to its activity against HER2. dovepress.com

Table 1: Kinase Inhibitory Profile of Neratinib

| Kinase Target | IC₅₀ (nM) | Reference |

|---|---|---|

| HER2 | 59 | dovepress.com |

| EGFR | 92 | dovepress.com |

Rational Design Based on Preclinical Resistance Mechanisms

The rational design of neratinib itself was a strategy to overcome resistance to first-generation, reversible EGFR inhibitors. mdpi.com Its design as an irreversible inhibitor, which forms a covalent bond with the target kinase, allows it to be effective against mutations that confer resistance to reversible inhibitors, such as the EGFR T790M "gatekeeper" mutation. mdpi.comtargetedonc.com However, preclinical studies have identified several mechanisms of acquired resistance to neratinib, which in turn guide the rational design of next-generation analogues.

One primary resistance mechanism is the emergence of a gatekeeper mutation in HER2 itself, specifically HER2 T798I, which is analogous to the EGFR T790M mutation. nih.gov The presence of the bulkier isoleucine residue at position 798 is thought to increase the affinity for ATP while sterically hindering the binding of neratinib. nih.gov Interestingly, studies have suggested that other irreversible HER2 inhibitors, such as afatinib (B358), may be able to overcome HER2 T798I-mediated resistance, indicating that subtle differences in the inhibitor's structure could be exploited in the rational design of new compounds to overcome this specific mutation. nih.gov

Another clinically relevant resistance mechanism involves the co-occurrence of mutations in other HER family members, particularly HER3. nih.gov Computational modeling predicts that the common HER3E928G mutation enhances the affinity of the HER2/HER3 dimer and, consequently, reduces the binding of neratinib to HER2. nih.gov This finding suggests that a rational design approach for new analogues could focus on creating compounds that are less sensitive to the conformational changes induced by the HER3 co-mutation or that can disrupt the stabilized HER2/HER3 dimer.

Furthermore, resistance can develop through the upregulation of alternative signaling pathways or receptors. mdpi.com For instance, lapatinib (B449) resistance has been shown to be mediated by EGFR–HER3 dimerization, a mechanism that neratinib was able to overcome in preclinical models. mdpi.com The efficacy of pan-HER inhibitors like neratinib in lapatinib-resistant models has been linked to their ability to inhibit HER4 activity, suggesting that maintaining a broader inhibitory profile is a key rational design principle to preemptively address resistance. mdpi.com

Comparative SAR with Other HER Inhibitors (e.g., EKB-569, Afatinib, Lapatinib, Dacomitinib)

The structure-activity relationship (SAR) of neratinib is best understood in comparison to other HER inhibitors that target the same family of receptor tyrosine kinases. These inhibitors share a common quinoline or quinazoline (B50416) scaffold but differ in their substitutions, which dictates their binding mode (reversible vs. irreversible), potency, and selectivity profile. targetedonc.comresearchgate.net

EKB-569 (Pelitinib): Neratinib is a direct descendant of EKB-569, sharing its 4-anilinoquinoline-3-carbonitrile core. nih.govresearchgate.net Both are irreversible inhibitors that utilize an acrylamide "warhead" to covalently bind to the target kinase. researchgate.net The primary structural divergence in neratinib is the substitution on the anilino ring, which was modified to enhance potency against HER2. dovepress.com

Lapatinib: In contrast to the other inhibitors in this group, lapatinib is a reversible, dual EGFR/HER2 inhibitor. nih.gov It lacks the reactive acrylamide group required for covalent bond formation. This fundamental difference in binding mechanism is a key SAR differentiator. Preclinical studies consistently show that neratinib is more potent than lapatinib against HER2-amplified cancer cell lines, a characteristic attributed to its irreversible binding, which leads to a more sustained inhibition of the target. nih.govmdpi.com

Afatinib and Dacomitinib (B1663576): Like neratinib, afatinib and dacomitinib are second-generation, irreversible pan-HER inhibitors. targetedonc.comdovepress.com They all function as ATP-mimetic compounds that covalently bind to a conserved cysteine residue (Cys797 in EGFR). targetedonc.com The SAR differences lie in their core structures and substituents. Neratinib and dacomitinib are built on a quinoline framework, whereas afatinib has a quinazoline core. dovepress.comtargetedonc.com These heterocyclic cores and their respective side chains, such as the tetrahydrofuran (B95107) moiety on afatinib, influence the precise fit within the ATP binding pocket, affecting their potency and selectivity against different HER family members and their resistance mutation profiles. researchgate.net The realization that attaching a dialkylamino group to the Michael acceptor improves water solubility and enhances biological activity through intramolecular catalysis was a key SAR insight that spurred the design of neratinib, afatinib, and dacomitinib. researchgate.net

Table 2: Comparative Profile of HER Inhibitors

| Compound | Core Structure | Binding Type | Target(s) | IC₅₀ EGFR (nM) | IC₅₀ HER2 (nM) | Reference(s) |

|---|---|---|---|---|---|---|

| This compound | Quinoline | Irreversible | Pan-HER (EGFR, HER2, HER4) | 92 | 59 | dovepress.com |

| EKB-569 (Pelitinib) | Quinoline | Irreversible | EGFR, HER2 | 83 | - | researchgate.net |

| Afatinib | Quinazoline | Irreversible | Pan-HER (EGFR, HER2, HER4) | - | - | dovepress.comdovepress.com |

| Lapatinib | Quinazoline | Reversible | Dual (EGFR, HER2) | 210 | 1100 | researchgate.net |

| Dacomitinib | Quinoline | Irreversible | Pan-HER (EGFR, HER2, HER4) | - | - | targetedonc.comdovepress.com |

Preclinical Pharmacokinetic Investigations of Neratinib in Animal Models

Absorption and Distribution Studies

The initial phases of pharmacokinetic evaluation involve understanding how neratinib (B1684480) is absorbed into the systemic circulation and distributed throughout the body in preclinical species.

Evaluation of Oral Bioavailability in Rodent Models

Neratinib is recognized as an orally bioavailable compound in animal models. nih.gov Studies in rodent models, particularly rats, have been conducted to characterize its absorption profile following oral administration. Research has shown that neratinib maleate (B1232345) administered as an oral suspension in Wistar rats results in quantifiable plasma concentrations, though the bioavailability can be low and variable. mdpi.comresearchgate.net

Efforts to enhance its oral absorption have been a subject of investigation. For instance, a study utilizing neratinib maleate-loaded lipid–polymer hybrid nanoparticles (NM-LPNs) in rats demonstrated a significant improvement in bioavailability compared to a standard oral suspension of the drug. The mean peak plasma concentration (Cmax) and the total exposure (AUC) were increased by 1.72 times and 1.58 times, respectively, for the nanoparticle formulation. mdpi.com

| Formulation | Parameter | Fold Increase vs. Plain Drug |

|---|---|---|

| Lipid–Polymer Hybrid Nanoparticles (NM-LPNs) | Cmax (Peak Plasma Concentration) | 1.72 |

| AUClast (Total Exposure) | 1.58 |

Plasma Protein Binding Characteristics (e.g., Serum Albumin, α1-Acid Glycoprotein)

The interaction of neratinib with plasma proteins has been characterized, revealing significant species-dependent differences. In humans and monkeys, neratinib is known to form a covalent bond with a specific lysine (B10760008) residue (Lys-190) on serum albumin. nih.gov However, this covalent interaction is absent in preclinical species such as rodents (rats, mice), dogs, and rabbits. nih.gov This distinction is attributed to variations in the amino acid sequence of albumin in these species compared to primates. nih.gov While non-covalent binding likely occurs, the lack of covalent binding is a key differentiator in the pharmacokinetic profile of neratinib in these animal models.

| Species | Covalent Binding to Albumin |

|---|---|

| Human | Yes |

| Monkey | Yes |

| Rodents (Rats, Mice) | No |

| Dog | No |

| Rabbit | No |

Tissue Distribution Profiles in Preclinical Species

Preclinical studies have provided insights into the distribution of neratinib to various tissues. Notably, investigations in mouse models have demonstrated that neratinib is capable of crossing the blood-brain barrier (BBB). nih.govresearchgate.net In an orthotopic patient-derived xenograft (PDX) model of HER2-positive breast cancer brain metastases, neratinib was shown to penetrate brain tissue and inhibit its target, HER2. nih.gov

Studies in rats have indicated distribution to the gastrointestinal tract. Following oral administration, neratinib has been associated with anatomical changes and inflammation in the ileum and colon, suggesting direct exposure of these tissues to the drug. nih.gov

Metabolism and Excretion Pathways in Animal Models

The metabolic fate of neratinib has been explored in preclinical settings to identify the primary enzymes involved and the resulting metabolites.

Identification of Major Active Metabolites

The biotransformation of neratinib in animal models involves several metabolic pathways. Preclinical research has pointed to metabolic reactions including O-dealkylation, oxygenation, N-demethylation, and N-oxygenation. researchgate.net While specific major active metabolites, designated as M3, M6, M7, and M11, have been identified from human studies, detailed corresponding profiles and their relative abundance in preclinical animal models are not extensively documented in the available literature.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism

Preclinical data consistently indicate that neratinib is predominantly metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. mdpi.com In vitro cell line models have shown that increased activity of CYP3A4 can lead to neratinib resistance, underscoring the enzyme's significant role in the drug's disposition. mdpi.com

Drug-Drug Interactions in Preclinical Systems

Investigations in preclinical rat models have demonstrated that cis-Neratinib is a substrate of the efflux transporter P-glycoprotein (P-gp). This interaction has significant implications for the systemic exposure of Neratinib when co-administered with substances that modulate P-gp activity.

A key study explored the effect of verapamil (B1683045), a known P-gp inhibitor, on the pharmacokinetics of Neratinib in rats. The co-administration of verapamil led to a significant increase in the systemic exposure of Neratinib. oup.com Specifically, the maximum plasma concentration (Cmax) of Neratinib increased by 2.09-fold, and the area under the plasma concentration-time curve (AUC) increased by 1.64-fold when verapamil was administered. oup.com

These in vivo findings were supported by in vitro transport assays using Madin-Darby canine kidney II (MDCK II) cells and a line overexpressing the human MDR1 gene (MDCK-MDR1). The results showed that the net efflux ratio of Neratinib was greater than 2, and this ratio was reduced by over 50% in the presence of verapamil, confirming that Neratinib is actively transported by P-gp. oup.com This P-gp-mediated efflux restricts the oral absorption and distribution of Neratinib. The inhibition of this transporter by a modulator like verapamil consequently enhances its bioavailability. oup.com

These preclinical findings highlight the important role of P-gp in the disposition of Neratinib and suggest that drug-drug interactions should be a consideration when co-administering P-gp inhibitors. oup.com

| Parameter | Neratinib Alone | Neratinib + Verapamil | Fold Change |

|---|---|---|---|

| Cmax (ng/mL) | Data not specified | Data not specified | 2.09 |

| AUC0-t (ng·h/mL) | Data not specified | Data not specified | 1.64 |

The absorption of orally administered this compound is influenced by the pH of the gastrointestinal tract. Like many tyrosine kinase inhibitors, Neratinib is a weak base and exhibits pH-dependent solubility. veterinaryclinicaltrials.org This characteristic suggests that its dissolution and subsequent absorption can be significantly altered by changes in gastric pH. In the acidic environment of the stomach, Neratinib is more soluble, which facilitates its absorption.

Preclinical reasoning indicates that co-administration with gastric acid-reducing agents, such as proton pump inhibitors (PPIs) or H2-receptor antagonists, would decrease the absorption of Neratinib in animal models. These agents increase the gastric pH, leading to a less acidic environment. veterinaryclinicaltrials.org This increase in pH would, in turn, reduce the solubility of Neratinib, thereby limiting the amount of drug available for absorption into the systemic circulation.

Preclinical and clinical investigations have indicated that this compound exhibits non-linear pharmacokinetic characteristics, particularly at higher doses. This non-linearity is characterized by a less than dose-proportional increase in systemic exposure (AUC) with an increasing dose. fda.gov

This phenomenon is primarily attributed to the pH-dependent solubility and potential saturation of absorption mechanisms at higher concentrations in the gastrointestinal tract. fda.govnih.gov In fasting healthy human subjects, Neratinib exposure was observed to increase in a dose-dependent manner over a range of 40 mg to 320 mg, but appeared to plateau at doses of 400 mg and higher. nih.govctdm.org.cn This suggests that the processes governing Neratinib's absorption become saturated at higher doses, leading to a decrease in bioavailability.

| Dose Range | Expected Change in Cmax and AUC | Underlying Mechanism |

|---|---|---|

| Lower to Mid-Range Doses | Relatively dose-proportional increase | Absorption is not saturated |

| Higher Doses | Less than dose-proportional increase (plateau effect) | Saturable absorption due to pH-dependent solubility |

Computational and Biophysical Studies of Neratinib Molecular Interactions

Molecular Docking Simulations of Neratinib (B1684480) with HER Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in analyzing the binding affinities and interactions between ligands, like Neratinib, and their target proteins. nih.gov

Molecular docking simulations have been employed to investigate the binding of Neratinib within the ATP-binding pocket of HER2. nih.gov As a tyrosine kinase inhibitor, Neratinib functions by preventing ATP from binding to the receptor, which in turn inhibits phosphorylation and blocks downstream signaling pathways responsible for cell proliferation. nih.gov

Studies using tools such as AutoDock Vina have analyzed Neratinib's interactions with the HER2 receptor (PDB ID: 1N8Z). researchgate.net These simulations reveal that Neratinib's binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds. researchgate.net Key amino acid residues within the ATP-binding pocket that have been identified as interacting with Neratinib include Trp444, 455Leu, 282Leu, and 283Val. researchgate.net These interactions are critical for the stable binding of Neratinib, leading to the effective inhibition of the receptor's kinase activity. researchgate.net

Table 1: Key Interacting Residues for Neratinib with HER2

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Hydrophobic | Trp444, Leu455, Leu282, Val283 |

This table is based on data from in silico interaction analyses. researchgate.net

Binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction between a ligand and its receptor; a lower binding energy suggests a higher affinity. nih.gov Molecular docking studies have predicted a strong binding affinity for Neratinib with the HER2 receptor, with reported binding affinities of -7 kcal/mol. researchgate.net

Computational studies have also been extended to understand how mutations in the HER2 receptor affect Neratinib's binding. The L755S mutation in HER2, for instance, is known to confer resistance to the inhibitor lapatinib (B449). researchgate.netnih.gov While cells with this mutation show reduced sensitivity to lapatinib, they may remain sensitive to Neratinib, suggesting a different and effective binding mechanism for Neratinib against this mutated form. researchgate.net Comparative molecular modeling has been used to assess the binding energies of various inhibitors to the HER2-L755S mutant. One such study using MM-PBSA analysis found that while ibrutinib formed the most stable complex, the binding of Neratinib was also analyzed, providing a framework for comparing its efficacy against resistant mutants. nih.gov

Table 2: Predicted Binding Affinities of Tyrosine Kinase Inhibitors

| Compound | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| cis-Neratinib | HER2 (extracellular domain) | -7.0 researchgate.net |

| Ibrutinib | HER2-L755S Mutant | Reported to have more negative binding energy (higher affinity) than Neratinib nih.gov |

| Afatinib (B358) | HER2-L755S Mutant | Reported to have less negative binding energy (lower affinity) than Ibrutinib nih.gov |

| Lapatinib | HER2-L755S Mutant | Reported to have less negative binding energy (lower affinity) than Ibrutinib nih.gov |

This table presents predicted binding affinities from molecular docking and simulation studies. Direct comparative values for Neratinib against the L755S mutant were part of a broader analysis. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the behavior of biomolecules at an atomic level, providing insights into the dynamic interactions between proteins and ligands over time. arxiv.org This method is particularly useful for studying conformational changes and the stability of protein-inhibitor complexes. arxiv.org

The binding of a ligand to a receptor can induce significant conformational changes in the protein's structure. While detailed studies describing the specific conformational shifts in HER receptors upon Neratinib binding are complex, related research underscores the principle. For example, spectroscopic and computational analyses of Neratinib's interaction with bovine serum albumin (BSA) confirmed that conformational changes occurred in the protein after binding. nih.gov MD simulations are a key tool for evaluating the stability and flexibility of both wild-type and mutated receptors like HER2-L755S, which implicitly involves tracking conformational behavior over the simulation period. researchgate.netnih.gov

The stability of the complex formed between an inhibitor and its target protein is crucial for sustained therapeutic activity. MD simulations are used to confirm the stability of ligand-receptor complexes predicted by docking studies. arxiv.org For the HER2-L755S mutant, detailed MD simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) analysis were conducted to compare the stability of complexes formed with different inhibitors, including Neratinib. nih.gov These analyses revealed that the HER2-L755S-ibrutinib complex exhibited a more negative binding energy compared to the complex formed with Neratinib, suggesting that ibrutinib forms a more stable complex with this specific mutant. nih.gov Such studies are vital for understanding the durability of inhibition and for comparing the potential efficacy of different drugs against mutated receptors. nih.gov

In Silico Analysis of Resistance-Conferring Mutations

A major challenge in targeted cancer therapy is the development of drug resistance, often through mutations in the target protein. researchgate.net In silico analysis is a powerful tool for predicting which mutations may lead to resistance and for understanding the underlying molecular mechanisms.

Computational techniques have been used to investigate the HER2-L755S mutation, which is associated with resistance to lapatinib. nih.gov The analysis suggests that this mutation alters the binding pocket, affecting drug affinity. researchgate.net Interestingly, inhibitors like Neratinib, which have different binding mechanisms, may still effectively inhibit the mutated receptor. researchgate.net

Clinical and genomic analyses have shown that resistance to Neratinib can also develop. In some cases, patients who initially respond to Neratinib acquire additional HER2 mutations or amplification of the mutant HER2 allele. nih.gov The acquisition of a gatekeeper mutation has also been identified as a potential resistance mechanism. nih.gov These findings highlight the dynamic nature of cancer evolution under therapeutic pressure and underscore the importance of ongoing computational and molecular research to anticipate and overcome resistance. nih.gov

Structural Impact of Secondary HER2 Mutations on Neratinib Binding

Secondary mutations in the Human Epidermal Growth Factor Receptor 2 (HER2) can significantly impact the binding of neratinib, often leading to acquired resistance. These mutations can induce conformational changes in the HER2 kinase domain that reduce the drug's binding affinity. nih.gov For instance, acquired secondary mutations such as HER2T862A and HER2L755S have been shown to promote resistance to HER2 tyrosine kinase inhibitors (TKIs) by not only enhancing HER2 activation but also by impairing neratinib binding. nih.gov

Structural modeling has revealed that these mutations can stabilize the active state of HER2, which is less favorable for neratinib binding. nih.gov The HER2L755S mutation, for example, is believed to cause a loss of flexibility in the active state, which in turn promotes increased heterodimerization with HER3 and upregulation of downstream signaling pathways. nih.gov In the case of the HER2T862A mutation, the loss of the threonine residue's side chain disrupts a favorable interaction with neratinib, negatively impacting its binding. nih.gov Similarly, the reduced binding affinity in the double mutant HER2L869R/L755S is thought to result from broader structural changes that destabilize the interaction between neratinib and the D863 residue of HER2. nih.gov The acquisition of a secondary "gatekeeper" mutation, T798I, has also been reported in patients progressing on neratinib, further highlighting the role of structural changes in mediating resistance. mdpi.com

| HER2 Mutation | Reported Impact on Neratinib Binding/Efficacy | Mechanism |

|---|---|---|

| T862A | Promotes resistance; destabilizes neratinib binding nih.gov | Loss of favorable interaction between the T862 side chain and neratinib nih.gov |

| L755S | Promotes resistance; reduces neratinib binding affinity nih.gov | Induces broader structural changes, stabilizing the HER2 active state and destabilizing the neratinib-D863 interaction nih.govnih.gov |

| T798I (Gatekeeper) | Confers resistance to neratinib mdpi.com | Alters the ATP-binding pocket, sterically hindering the covalent binding of neratinib mdpi.com |

| L869R/L755S (Double Mutant) | Reduces neratinib binding affinity nih.gov | Stabilization of the K753-E770 salt bridge, which unfavorably affects the interaction of residue D863 with neratinib nih.gov |

Computational Modeling of Mutant HER2-Neratinib Interactions